molecular formula C16H29BO2 B13628875 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane

Cat. No.: B13628875
M. Wt: 264.2 g/mol
InChI Key: NYRBKNLGQWACDZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a propylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclohexylidene derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Medicine: Its derivatives are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can lead to the formation of new chemical bonds. This property is exploited in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and stability compared to other boron-containing compounds. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H29BO2

Molecular Weight

264.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(4-propylcyclohexylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29BO2/c1-6-7-13-8-10-14(11-9-13)12-17-18-15(2,3)16(4,5)19-17/h12-13H,6-11H2,1-5H3

InChI Key

NYRBKNLGQWACDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)CCC

Origin of Product

United States

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